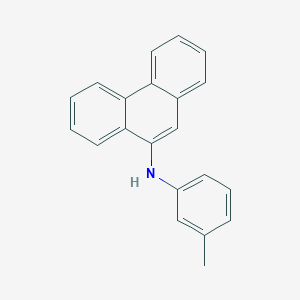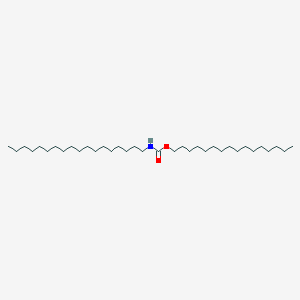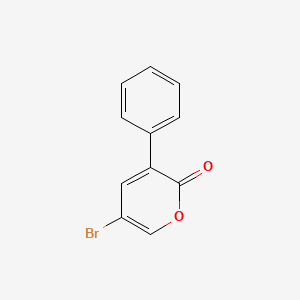![molecular formula C14H20N2O8 B14245459 But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane CAS No. 477738-33-3](/img/structure/B14245459.png)
But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane is a compound that combines the properties of but-2-enedioic acid (commonly known as fumaric acid) and 1,4-diazabicyclo[2.2.2]octane (commonly known as DABCO). But-2-enedioic acid is an unsaturated dicarboxylic acid, while 1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with a cage-like structure. The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common method involves the reaction of piperazine with ethylene oxide under high temperature and pressure conditions. Another method involves the cyclization of N,N’-bis(2-chloroethyl)ethylenediamine. The reaction typically requires a catalyst such as zeolite and is carried out at temperatures ranging from 320°C to 400°C and pressures around 0.3 MPa .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane often involves the use of continuous flow reactors to ensure efficient and consistent production. The process typically includes the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by cyclization and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophilic catalyst in reactions such as the Baylis-Hillman reaction, where it facilitates the formation of carbon-carbon bonds between aldehydes and activated alkenes.
Oxidation and Reduction: It can participate in redox reactions, often serving as a base to deprotonate substrates and facilitate electron transfer.
Complexation: It forms complexes with various metal ions, enhancing their reactivity in catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-diazabicyclo[2.2.2]octane include aldehydes, ketones, and isocyanates. Typical reaction conditions involve mild temperatures and the presence of solvents such as water or organic solvents like dichloromethane .
Major Products
Major products formed from reactions involving 1,4-diazabicyclo[2.2.2]octane include β-amino ketones, esters, and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a strong nucleophilic base. It can deprotonate substrates, facilitating various organic transformations. In catalytic processes, it often forms complexes with metal ions, enhancing their reactivity and enabling efficient catalysis . The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
1,4-Diazabicyclo[2.2.2]octane is unique compared to other similar compounds due to its cage-like structure and strong nucleophilicity. Similar compounds include:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
These compounds share some reactivity patterns but differ in their specific applications and reactivity due to structural differences.
Propiedades
Número CAS |
477738-33-3 |
|---|---|
Fórmula molecular |
C14H20N2O8 |
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2.2C4H4O4/c1-2-8-5-3-7(1)4-6-8;2*5-3(6)1-2-4(7)8/h1-6H2;2*1-2H,(H,5,6)(H,7,8) |
Clave InChI |
ZNAFAHBRQHMJKN-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
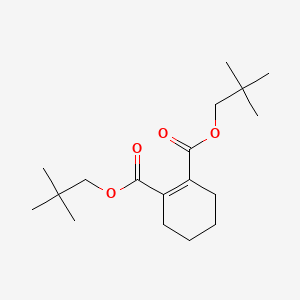
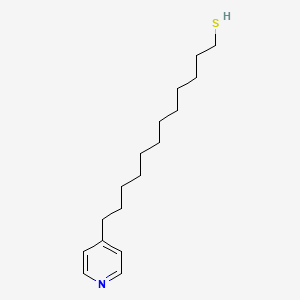
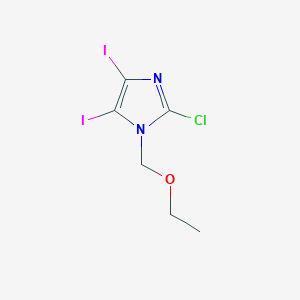
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)


![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
